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Compound of Interest

Compound Name: Methyl quinaldate

Cat. No.: B012446 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl quinaldate, also known as methyl 2-quinolinecarboxylate, is a heterocyclic aromatic

ester with the chemical formula C₁₁H₉NO₂. As a derivative of quinaldic acid, a known bioactive

scaffold, methyl quinaldate serves as a crucial chemical intermediate in the synthesis of more

complex molecules, particularly in the realm of drug discovery and development. The strategic

introduction of the methyl ester group can modulate the physicochemical and pharmacokinetic

properties of the parent molecule, a concept of significant interest in medicinal chemistry. This

technical guide provides a comprehensive overview of the fundamental properties of methyl
quinaldate, including its chemical and physical characteristics, spectroscopic data, a detailed

experimental protocol for its synthesis, and a discussion of its potential role in drug

development.

Chemical and Physical Properties
Methyl quinaldate is a solid at room temperature. While specific experimental data for some

physical properties are not readily available in the literature, its fundamental chemical identifiers

and computed properties have been well-documented.

Table 1: Chemical Identifiers and Computed Properties of Methyl Quinaldate
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Property Value Source

IUPAC Name methyl quinoline-2-carboxylate PubChem[1]

Synonyms
Methyl 2-quinolinecarboxylate,

Quinaldic acid, methyl ester
PubChem[1], NIST[2]

CAS Number 19575-07-6 NIST[2]

Molecular Formula C₁₁H₉NO₂ PubChem[1], NIST[2]

Molecular Weight 187.19 g/mol PubChem[1]

XLogP3 1.9 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
3 PubChem[1]

Rotatable Bond Count 2 PubChem[1]

Spectroscopic Data
The structural elucidation of methyl quinaldate is confirmed through various spectroscopic

techniques.

Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) data for methyl quinaldate is available and

provides key fragmentation patterns useful for its identification.

Table 2: Key Fragments in the Mass Spectrum of Methyl Quinaldate
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m/z Relative Intensity Putative Fragment

129 99.99 [M - COOCH₃]⁺

128 37.20 [M - COOCH₃ - H]⁺

157 20.0 [M - OCH₃]⁺

101 15.10 [C₇H₅N]⁺

130 10.20 [M - C₄H₄]⁺

Source: PubChem[1]

Infrared (IR) Spectroscopy
The IR spectrum of methyl quinaldate would be expected to show characteristic peaks for its

functional groups. A published FTIR spectrum was acquired using a KBr-Pellet technique.[1]

Table 3: Predicted Characteristic IR Absorptions for Methyl Quinaldate

Functional Group Wavenumber (cm⁻¹) Description

C=O (ester) ~1720 Strong, sharp absorption

C-O (ester) ~1250-1300 Strong absorption

C=N (quinoline) ~1600 Medium to strong absorption

C=C (aromatic) ~1450-1600
Multiple medium to weak

absorptions

C-H (aromatic) ~3000-3100 Weak to medium absorptions

C-H (methyl) ~2850-2960 Weak to medium absorptions

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned experimental ¹H and ¹³C NMR spectrum for methyl
quinaldate is not readily found, the expected chemical shifts can be predicted based on the

structure and data from similar quinoline derivatives.
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Table 4: Predicted ¹H NMR Chemical Shifts for Methyl Quinaldate in CDCl₃

Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

-OCH₃ 3.9 - 4.1 Singlet

H3 8.1 - 8.3 Doublet

H4 7.9 - 8.1 Doublet

H5, H6, H7, H8 7.4 - 7.8 Multiplet

Table 5: Predicted ¹³C NMR Chemical Shifts for Methyl Quinaldate in CDCl₃

Carbon Predicted Chemical Shift (δ, ppm)

C=O 165 - 170

C2 150 - 155

C3 120 - 125

C4 135 - 140

C4a 128 - 132

C5 127 - 130

C6 126 - 129

C7 129 - 132

C8 125 - 128

C8a 145 - 150

-OCH₃ 52 - 55

Synthesis of Methyl Quinaldate
Methyl quinaldate is typically synthesized via the Fischer esterification of its parent carboxylic

acid, quinaldic acid, with methanol in the presence of an acid catalyst.
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Experimental Protocol: Fischer Esterification of
Quinaldic Acid
Objective: To synthesize methyl quinaldate from quinaldic acid and methanol.

Materials:

Quinaldic acid (1.0 equivalent)

Anhydrous methanol (large excess, serves as solvent and reactant)

Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate or sodium sulfate

Ethyl acetate

Round-bottom flask

Reflux condenser

Heating mantle with magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve quinaldic

acid in a large excess of anhydrous methanol.

Acid Catalysis: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to

the stirring solution.
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Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating

mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]

Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to

room temperature.

Solvent Removal: Remove the excess methanol using a rotary evaporator.

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate

solution (to neutralize the acid catalyst), and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude

methyl quinaldate.

Purification: The crude product can be further purified by recrystallization or column

chromatography if necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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